molecular formula C20H13Cl2N3O3 B12009308 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767305-64-6

3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12009308
CAS No.: 767305-64-6
M. Wt: 414.2 g/mol
InChI Key: CKRXVGYZXOTULE-WYMPLXKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. The starting materials often include isonicotinic acid hydrazide and 2,4-dichlorobenzoic acid. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux conditions to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from these similar compounds is its specific substitution pattern and the presence of both isonicotinoyl and dichlorobenzoate groups.

Properties

CAS No.

767305-64-6

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-4-5-17(18(22)11-15)20(27)28-16-3-1-2-13(10-16)12-24-25-19(26)14-6-8-23-9-7-14/h1-12H,(H,25,26)/b24-12+

InChI Key

CKRXVGYZXOTULE-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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